Cas no 1289385-39-2 ((6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE)
(6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE Chemical and Physical Properties
Names and Identifiers
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- (6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE
- 6-chloro-N-ethyl-2-(methylsulfinyl)-4-Pyrimidinamine
- 6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine
- 6-chloro-N-ethyl-2-methylsulfinyl-pyrimidin-4-amine
- 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
- DB-299887
- AKOS015940700
- 1289385-39-2
- DTXSID90693788
- 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine
- SB60835
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- MDL: MFCD18837181
- Inchi: 1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11)
- InChI Key: BDKBXGBDISXMKB-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(=N1)S(C)=O)NCC
Computed Properties
- Exact Mass: 219.0233108g/mol
- Monoisotopic Mass: 219.0233108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 74.1Ų
Experimental Properties
- Density: 1.42
(6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167695-5g |
6-chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine |
1289385-39-2 | 95% | 5g |
$780 | 2021-08-05 | |
| Chemenu | CM167695-1g |
6-chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine |
1289385-39-2 | 95% | 1g |
$295 | 2024-08-02 | |
| Chemenu | CM167695-5g |
6-chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine |
1289385-39-2 | 95% | 5g |
$884 | 2024-08-02 | |
| Ambeed | A129032-1g |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine |
1289385-39-2 | 95+% | 1g |
$278.0 | 2025-02-25 | |
| Ambeed | A129032-5g |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine |
1289385-39-2 | 95+% | 5g |
$834.0 | 2025-02-25 | |
| Fluorochem | 088450-1g |
6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine |
1289385-39-2 | 1g |
£237.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678692-5g |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine |
1289385-39-2 | 98% | 5g |
¥12122.00 | 2024-08-09 |
(6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE Suppliers
(6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE
(6-CHLORO-2-METHANESULFINYL-PYRIMIDIN-4-YL)-ETHYL-AMINE (CAS No. 1289385-39-2)
The compound (6-chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine (CAS No. 1289385-39-2) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrimidine ring with substituents that confer specific functional properties. The presence of a chloro group at the 6-position and a methanesulfinyl group at the 2-position of the pyrimidine ring, along with an ethylamine substituent at the 4-position, makes this compound a valuable substrate for further chemical modifications and biological studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic asymmetric synthesis. These techniques not only enhance the efficiency of the synthesis process but also contribute to the sustainability of chemical manufacturing by minimizing waste and reducing energy consumption. The ability to synthesize (6-chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine with high purity has opened new avenues for its application in drug discovery and materials science.
In terms of structural analysis, the compound exhibits a planar geometry due to the aromatic nature of the pyrimidine ring, which is further stabilized by resonance effects. The chloro group introduces electron-withdrawing effects, while the methanesulfinyl group acts as an electron-donating substituent, creating a balance that influences the compound's reactivity and solubility properties. The ethylamine group at the 4-position serves as a versatile functional group, enabling further derivatization and bioconjugation reactions.
Recent studies have highlighted the potential of (6-chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine as a precursor for developing novel therapeutic agents. Its structure is particularly amenable to modifications that could target specific biological pathways, making it a promising candidate in anticancer drug development. For instance, researchers have explored its ability to inhibit key enzymes involved in cell proliferation and apoptosis, demonstrating its potential as a lead compound for drug design.
The compound's solubility properties are another area of interest. Its ability to dissolve in both polar and non-polar solvents makes it suitable for use in various experimental setups, including chromatographic separations and spectroscopic analyses. Furthermore, its stability under physiological conditions has been evaluated, showing minimal degradation over extended periods, which is crucial for its application in biomedical research.
From an environmental perspective, understanding the biodegradation pathways of (6-chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine is essential for assessing its ecological impact. Recent studies have employed advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate its degradation mechanisms under different environmental conditions. These findings contribute to developing sustainable practices for handling and disposing of chemical compounds in industrial settings.
In conclusion, (6-chloro-2-methanesulfinyl-pyrimidin-4-y1)-ethyl-amine (CAS No. 1289385-39-X) stands out as a versatile and intriguing compound with vast potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological applications, positions it as a key player in future research endeavors. As scientists continue to explore its properties and capabilities, this compound is poised to make significant contributions to both academic research and industrial innovation.
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